1H-Indol-3-yl butyrate
Overview
Description
1H-Indol-3-yl butyrate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The compound this compound is characterized by an indole ring structure attached to a butyrate group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and biological research.
Mechanism of Action
Target of Action
1H-Indol-3-yl butyrate, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to inhibit viral activity . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives, including this compound, are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might also be involved in similar biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A . The specific molecular and cellular effects of this compound’s action are subjects of ongoing research.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in plant tissue culture, indole-3-butyric acid, an indole derivative, is used to initiate root formation in vitro . The efficacy of this process can be influenced by factors such as the concentration of the compound and the conditions of the culture environment . Similarly, the action of this compound might also be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
1H-Indol-3-yl butyrate plays a crucial role in biochemical reactions, particularly in plant growth and development. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the enzyme indole-3-acetic acid (IAA) oxidase, which converts this compound into indole-3-acetic acid (IAA), another important auxin . This conversion is essential for maintaining auxin homeostasis in plants. Additionally, this compound interacts with transport proteins such as the ATP-binding cassette (ABC) transporters, which facilitate its movement within plant tissues .
Cellular Effects
This compound influences various cellular processes, including cell division, elongation, and differentiation. It promotes root formation by inducing the expression of genes involved in root development and enhancing cell division in the root meristem . This compound also affects cell signaling pathways, such as the auxin signaling pathway, by binding to auxin receptors and activating downstream signaling cascades . Furthermore, this compound modulates cellular metabolism by regulating the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to indole-3-acetic acid (IAA) through a process similar to β-oxidation of fatty acids . This conversion occurs in the peroxisomes and is catalyzed by enzymes such as IAA oxidase . Once converted to IAA, this compound acts as a storage form of IAA, releasing it when needed for plant growth and development . Additionally, this compound binds to auxin receptors, triggering a signaling cascade that leads to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under normal conditions but can degrade when exposed to light and heat . Over time, the degradation products of this compound can affect its efficacy in promoting root formation and growth . Long-term studies have shown that continuous exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its effects vary with different dosages. At low doses, this compound promotes root formation and growth without causing any adverse effects . At high doses, it can exhibit toxic effects, such as inhibition of root growth and development . Threshold effects have been observed, where a certain concentration of this compound is required to achieve optimal root formation .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the auxin biosynthesis pathway. It is converted to indole-3-acetic acid (IAA) through a β-oxidation process in the peroxisomes . This conversion is catalyzed by enzymes such as IAA oxidase . Additionally, this compound interacts with cofactors such as NADPH and FAD, which are essential for its conversion to IAA . This compound also affects metabolic flux by regulating the expression of genes involved in auxin biosynthesis and metabolism .
Transport and Distribution
This compound is transported and distributed within plant cells and tissues through various transporters and binding proteins. The ATP-binding cassette (ABC) transporters play a crucial role in its transport, facilitating its movement from the site of synthesis to the target tissues . Additionally, this compound can bind to specific proteins that help in its localization and accumulation within plant cells . This transport and distribution are essential for maintaining auxin homeostasis and ensuring proper plant growth and development .
Subcellular Localization
The subcellular localization of this compound is primarily in the peroxisomes, where it undergoes conversion to indole-3-acetic acid (IAA) through β-oxidation . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the peroxisomes . Additionally, this compound can be localized in other cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indol-3-yl butyrate can be synthesized through several methods. One common approach involves the esterification of indole-3-butyric acid with an alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of the esterification process. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1H-Indol-3-yl butyrate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1H-Indol-3-yl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in plant growth regulation, as indole derivatives are known to influence plant hormone pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in regulating plant growth and development.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid but with a longer carbon chain.
Indole-3-carboxylic acid: An oxidation product of indole derivatives, used in various chemical syntheses.
Properties
IUPAC Name |
1H-indol-3-yl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-5-12(14)15-11-8-13-10-7-4-3-6-9(10)11/h3-4,6-8,13H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUSLOQBAPOARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195856 | |
Record name | Indoxyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4346-15-0 | |
Record name | Butanoic acid, 1H-indol-3-yl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4346-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoxyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoxyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indol-3-yl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOXYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADF524U6R4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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